molecular formula C11H20N4O B2424563 rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol CAS No. 2126142-91-2

rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol

Cat. No.: B2424563
CAS No.: 2126142-91-2
M. Wt: 224.308
InChI Key: ZLXPFCBHIPLTHT-DJLDLDEBSA-N
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Description

Rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.308. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R,4S)-2-(aminomethyl)-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-6(2)10-13-11(15-14-10)7-3-8(5-12)9(16)4-7/h6-9,16H,3-5,12H2,1-2H3,(H,13,14,15)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXPFCBHIPLTHT-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)C2CC(C(C2)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NNC(=N1)[C@H]2C[C@@H]([C@@H](C2)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307740-21-0
Record name rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol (CAS No. 2307740-21-0) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11_{11}H20_{20}N4_{4}O with a molecular weight of 224.30 g/mol. The structure features a cyclopentanol ring substituted with an aminomethyl group and a triazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H20_{20}N4_{4}O
Molecular Weight224.30 g/mol
CAS Number2307740-21-0

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. In particular, studies have demonstrated that triazole compounds can inhibit the growth of pathogens by disrupting their cellular processes .

Inhibition of Carbonic Anhydrase

One notable biological activity of this compound is its potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance in tissues. A study evaluating triazole analogs found that certain derivatives exhibited moderate inhibition of CA-II with IC50_{50} values ranging from 13.8 to 35.7 µM . This suggests that this compound may also possess similar inhibitory properties.

Anticancer Potential

Triazole derivatives have been investigated for their anticancer activities. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (MCF-7). Specific derivatives showed IC50_{50} values as low as 6.2 µM against HCT-116 cells . Given its structural features, this compound may exhibit similar anticancer effects.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and cellular targets:

  • Enzyme Inhibition : The triazole ring system is known to coordinate with metal ions in the active sites of enzymes like carbonic anhydrase.
  • Cellular Interaction : The aminomethyl group may facilitate interactions with cellular receptors or transporters that are vital for cellular uptake and activity.

Study on Triazole Derivatives

A study published in Frontiers in Chemistry synthesized various triazole analogs and assessed their inhibitory activity against CA-II. The findings indicated a structure–activity relationship where specific functional groups significantly influenced the inhibition potency . This research underscores the potential application of this compound as a lead compound for developing new therapeutics targeting carbonic anhydrase.

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